molecular formula C7H6ClF3N2 B12973771 4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine

Katalognummer: B12973771
Molekulargewicht: 210.58 g/mol
InChI-Schlüssel: NCLRGPIQRHSFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoroethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring. The incorporation of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoro-6-(2,2,2-trifluoroethyl)phenol with ammonia under specific conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the trifluoroethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the specific positioning of the chloro, trifluoroethyl, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Eigenschaften

Molekularformel

C7H6ClF3N2

Molekulargewicht

210.58 g/mol

IUPAC-Name

4-chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-5(3-7(9,10)11)13-6(12)2-4/h1-2H,3H2,(H2,12,13)

InChI-Schlüssel

NCLRGPIQRHSFRO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1CC(F)(F)F)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.